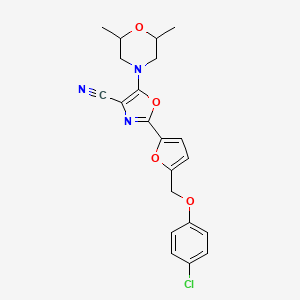
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cationic dye that is commonly used as a fluorescent probe for live-cell imaging and has been shown to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its ability to bind to cellular structures such as membranes and proteins. It is a cationic dye that is attracted to negatively charged structures, allowing it to selectively label specific cellular components. This labeling allows for the visualization and study of these components in live cells.
Biochemical and Physiological Effects:
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause toxicity, making it an ideal tool for studying cellular components and processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide in lab experiments include its high fluorescence intensity, low toxicity, and selectivity for specific cellular components. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity, and its limited ability to penetrate cell membranes.
Direcciones Futuras
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has the potential for further research and development in various fields. Some future directions include the development of new derivatives with improved properties, the use of the compound in drug discovery and development, and the exploration of its potential for clinical applications.
In conclusion, 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a versatile and valuable tool for scientific research. Its unique properties make it an ideal dye for live-cell imaging and the study of cellular components and processes. Further research and development of this compound could lead to new discoveries and advancements in various fields.
Métodos De Síntesis
The synthesis of 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves the reaction of 1,3-diketone with ethyl acetoacetate in the presence of triethylamine. The resulting compound is then reacted with benzaldehyde and ammonium tetrafluoroborate to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that can be used for live-cell imaging, fluorescence microscopy, and flow cytometry. It has been used to study various biological processes, including cell signaling, protein-protein interactions, and gene expression.
Propiedades
IUPAC Name |
ethyl 3-(2,4,6-triphenylpyridin-1-ium-1-yl)propanoate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2.BF4/c1-2-31-28(30)18-19-29-26(23-14-8-4-9-15-23)20-25(22-12-6-3-7-13-22)21-27(29)24-16-10-5-11-17-24;2-1(3,4)5/h3-17,20-21H,2,18-19H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVRQAJYPNNGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)



![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)


![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)
![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)
![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)